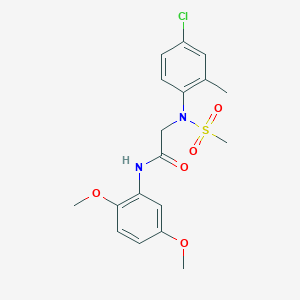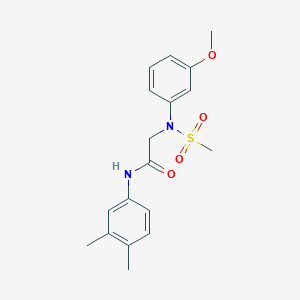
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with the molecular formula C18H21ClN2O5S . This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl ring.
Méthodes De Préparation
The synthesis of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Analyse Des Réactions Chimiques
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
This compound has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The dimethoxyphenyl ring can further enhance these interactions through π-π stacking .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-chloro-4-(methylsulfonyl)benzoic acid: Shares the chloro and methylsulfonyl groups but lacks the acetamide and dimethoxyphenyl groups.
Benzenamine, 2-chloro-4-(methylsulfonyl): Similar structure but without the acetamide and dimethoxyphenyl groups.
Propriétés
Formule moléculaire |
C18H21ClN2O5S |
|---|---|
Poids moléculaire |
412.9g/mol |
Nom IUPAC |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-7-16(12)21(27(4,23)24)11-18(22)20-15-10-14(25-2)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22) |
Clé InChI |
ZHHXPYMMHNEOAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B411360.png)

![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411363.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411364.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)
![N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B411366.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411368.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
![N-(3-methoxyphenyl)-2-[3-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411372.png)
![N-(2,5-dimethoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411373.png)

![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411383.png)
